6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 510760-97-1
Cat. No.: VC16150414
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510760-97-1 |
|---|---|
| Molecular Formula | C17H17N5O3 |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C17H17N5O3/c18-14-11(15(19)23)8-12-16(22(14)9-10-4-3-7-25-10)20-13-5-1-2-6-21(13)17(12)24/h1-2,5-6,8,10,18H,3-4,7,9H2,(H2,19,23) |
| Standard InChI Key | QSOWJENQBBASHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)N)C(=O)N4C=CC=CC4=N3 |
Introduction
General Information
6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclic compounds. It features a unique structure characterized by multiple rings and functional groups, making it of interest in various scientific fields. The molecular structure can be visualized using molecular modeling software or chemical drawing tools.
Synthesis
The synthesis of 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps including cyclization reactions and functional group modifications. Technical details regarding specific reagents and conditions for each step can vary based on the desired yield and purity of the final product.
Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-(furan-2-yl)methyl-N-(phenylethyl)-6-imino-2-oxo | Lacks 2-chlorophenyl group | Different substituents affect biological activity |
| N-(2-chlorophenyl)-6-imino-N-(phenylethyl) | Similar triazatricyclo structure | Investigates different substituent effects on activity |
| 6-imino-N-(oxolan)-1-(phenylethyl) | Contains oxolan ring | Variation in ring structure may alter reactivity |
| N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Specific combination of functional groups and tricyclic structure | May confer distinct chemical and biological properties not found in these similar compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume